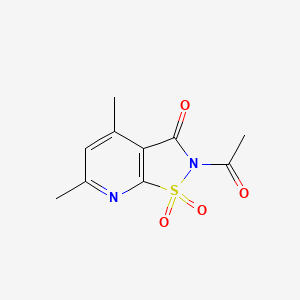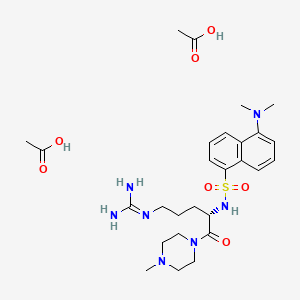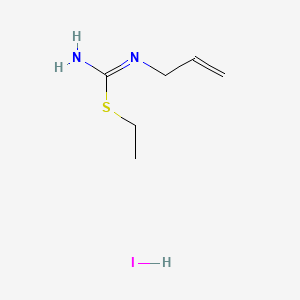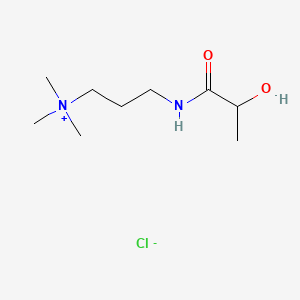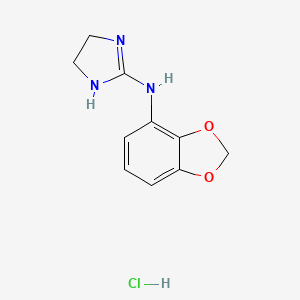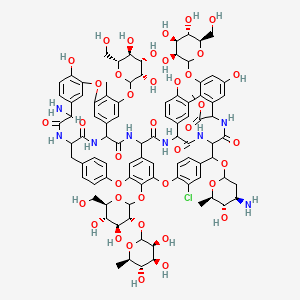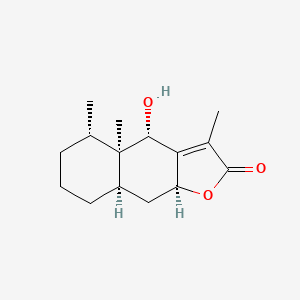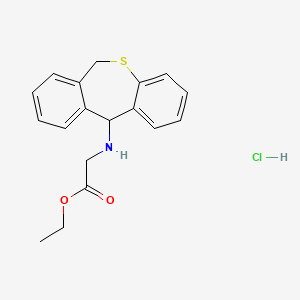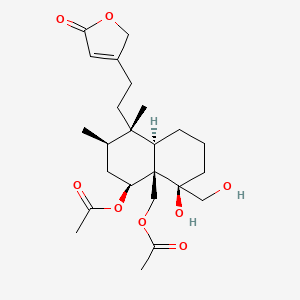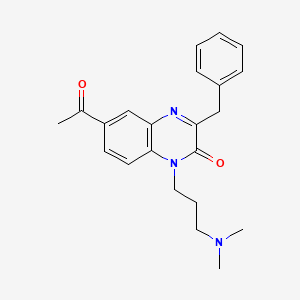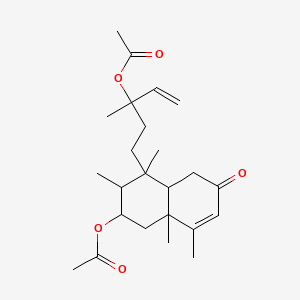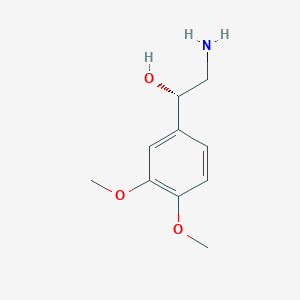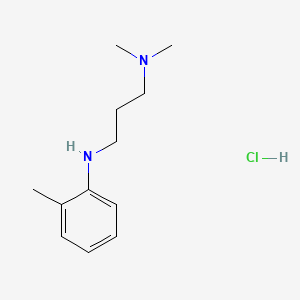
1,3-Propanediamine, N,N-dimethyl-N'-o-tolyl-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Propanediamine, N,N-dimethyl-N’-o-tolyl-, hydrochloride: is an organic compound with a complex structure that includes both amine and aromatic functionalities. This compound is often used in various chemical syntheses and industrial applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Propanediamine, N,N-dimethyl-N’-o-tolyl-, hydrochloride can be synthesized through several methods. One common route involves the reaction of 1,3-propanediamine with N,N-dimethyl-o-toluidine in the presence of hydrochloric acid. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactors where the reactants are mixed and allowed to react over a specified period. The reaction mixture is then subjected to purification processes such as distillation and crystallization to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Propanediamine, N,N-dimethyl-N’-o-tolyl-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form simpler amines.
Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Conditions typically involve the use of strong acids or bases, depending on the type of substitution reaction.
Major Products
Oxidation: Amides, nitriles.
Reduction: Simpler amines.
Substitution: Various substituted aromatic compounds.
Applications De Recherche Scientifique
1,3-Propanediamine, N,N-dimethyl-N’-o-tolyl-, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for potential therapeutic uses, including as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 1,3-Propanediamine, N,N-dimethyl-N’-o-tolyl-, hydrochloride exerts its effects involves interactions with various molecular targets. The amine groups can form hydrogen bonds and ionic interactions with biological molecules, influencing their structure and function. The aromatic ring can participate in π-π interactions, further affecting molecular pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Propanediamine, N,N-dimethyl-: Lacks the aromatic ring, making it less versatile in certain reactions.
N,N-Dimethyl-o-toluidine: Contains the aromatic ring but lacks the propanediamine backbone.
Uniqueness
1,3-Propanediamine, N,N-dimethyl-N’-o-tolyl-, hydrochloride is unique due to its combination of an aromatic ring and a propanediamine backbone, allowing it to participate in a broader range of chemical reactions and applications compared to its simpler counterparts.
This compound’s versatility and unique properties make it a valuable tool in various fields of scientific research and industrial applications.
Propriétés
Numéro CAS |
90358-90-0 |
|---|---|
Formule moléculaire |
C12H21ClN2 |
Poids moléculaire |
228.76 g/mol |
Nom IUPAC |
N',N'-dimethyl-N-(2-methylphenyl)propane-1,3-diamine;hydrochloride |
InChI |
InChI=1S/C12H20N2.ClH/c1-11-7-4-5-8-12(11)13-9-6-10-14(2)3;/h4-5,7-8,13H,6,9-10H2,1-3H3;1H |
Clé InChI |
GEGRTONLKBQJMO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1NCCCN(C)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



